![molecular formula C6H13N3O B6229129 4-methylpiperazine-1-carboxamide CAS No. 42155-00-0](/img/no-structure.png)
4-methylpiperazine-1-carboxamide
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Overview
Description
4-methylpiperazine-1-carboxamide is a chemical compound with the CAS Number: 42155-00-0 . It has a molecular weight of 143.19 and its IUPAC name is 4-methyl-1-piperazinecarboxamide . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-methylpiperazine-1-carboxamide, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The structure of the compound was optimized and the structural characteristics were determined by density functional theory (DFT) using B3LYP method with 6-31G (d,p) and 6-311G (d,p) basis sets .Chemical Reactions Analysis
Piperazine and its derivatives play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery .Physical And Chemical Properties Analysis
4-methylpiperazine-1-carboxamide has a melting point of 120-121 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Medicine: Antimicrobial Agents
4-methylpiperazine-1-carboxamide: has been explored for its potential in creating new pharmaceutical materials with antimicrobial properties . Its derivatives have shown significant biological activity against a broad spectrum of bacteria, which could be pivotal in developing new antibiotics.
Agriculture: Pesticides and Plant Growth Regulators
In the agricultural sector, compounds containing the 4-methylpiperazine-1-carboxamide moiety are being studied for their use as pesticides and plant growth regulators . Their organophosphorus structure is particularly effective against pests and viruses, offering a promising avenue for enhancing crop protection.
Industrial Applications: Material Science
The industrial applications of 4-methylpiperazine-1-carboxamide include its use in the synthesis of plastics, resins, and other materials . Its chemical properties allow it to act as a building block for complex structures, contributing to material innovation.
Environmental Science: Pollution Mitigation
Research into the environmental applications of 4-methylpiperazine-1-carboxamide is still emerging. However, its potential for pollution mitigation and environmental remediation is an area of interest, given the compound’s reactivity and potential for modification .
Biochemistry: Enzyme Inhibition
In biochemistry, 4-methylpiperazine-1-carboxamide derivatives are being investigated for their role in enzyme inhibition, which is crucial for understanding disease mechanisms and developing targeted therapies . This research is particularly relevant in the design of drugs that can modulate enzymatic activity within the body.
Pharmacology: Drug Development
The pharmacological research of 4-methylpiperazine-1-carboxamide includes its incorporation into new drug formulations . Its structure is conducive to creating compounds with desirable pharmacokinetic properties, such as the ability to penetrate the blood-brain barrier, which is essential for treating central nervous system disorders.
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to exhibit various modes of action depending on their specific chemical structure and the biological target they interact with .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways depending on their specific targets .
Result of Action
Piperazine derivatives are known to induce various cellular and molecular changes depending on their specific targets and mode of action .
Action Environment
It’s worth noting that the action of piperazine derivatives can be influenced by various environmental factors, including ph, temperature, and the presence of other molecules .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylpiperazine-1-carboxamide involves the reaction of 4-methylpiperazine with phosgene followed by reaction with ammonia.", "Starting Materials": [ "4-methylpiperazine", "Phosgene", "Ammonia" ], "Reaction": [ "4-methylpiperazine is reacted with phosgene in the presence of a base such as triethylamine to form 4-methylpiperazine-1-carbonyl chloride.", "The resulting 4-methylpiperazine-1-carbonyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 4-methylpiperazine-1-carboxamide.", "The product can be purified by recrystallization from a suitable solvent such as ethanol." ] } | |
CAS RN |
42155-00-0 |
Product Name |
4-methylpiperazine-1-carboxamide |
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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